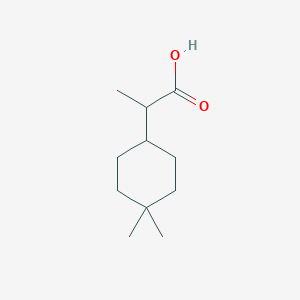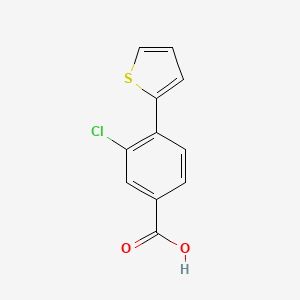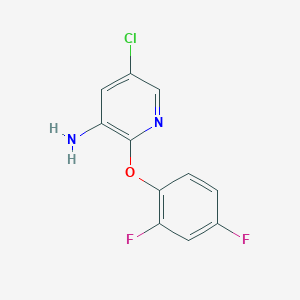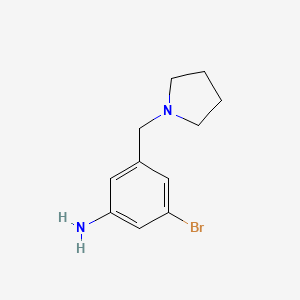![molecular formula C17H14ClNO3S B1407144 4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid CAS No. 1858242-30-4](/img/structure/B1407144.png)
4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid . This process uses hypochlorite as an oxidant . An alternative method to the use of carcinogenic chromium (VI) salts for the oxidation of alcohols is the use of a green oxidizing agent such as hypochlorite .Molecular Structure Analysis
The molecular formula of this compound is C17H14ClNO3S. The molecular weight is 347.8 g/mol.Chemical Reactions Analysis
The chemical reactions involving similar compounds include the Cannizzaro reaction, where 4-Chlorobenzaldehyde reacts with KOH and H+ to form 4-Chlorobenzyl alcohol and 4-Chlorobenzoic acid . This experiment illustrates the simultaneous oxidation and reduction of an aromatic aldehyde to form the corresponding benzoic acid and benzoyl alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are solid at room temperature . The density of similar compounds is around 1.4±0.1 g/cm3 . The molecular refractivity is 38.1±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid and its derivatives are primarily synthesized for their biological activities, especially antimicrobial properties. For instance, Patel and Patel (2010) synthesized a range of 2-hydroxy-N(4-oxo-2-aryl-thiazolidin-3-yl)-benzamides and evaluated their antibacterial and antifungal activities, highlighting the compound's potential as a bioactive agent in medicinal chemistry (Patel & Patel, 2010).
Antimicrobial Properties
The antimicrobial efficacy of these compounds is a significant area of study. For example, Dabholkar and Tripathi (2011) synthesized derivatives of 4-thioureidobenzoic acid, leading to 4-(2-imino-5-oxothiazolidin-3-yl)-benzoic acid, and assessed their antimicrobial activity against various bacteria (Dabholkar & Tripathi, 2011). Similarly, Mays Neamah M and Ibtissam K Jassim (2022) synthesized thiazole heterocycles from 4-((4-chlorobenzoyl)oxy) benzoic acid and reported their antimicrobial and anti-inflammatory activities (Mays Neamah M & Ibtissam K Jassim, 2022).
Structural Analysis
The molecular structure and physicochemical properties of these compounds are also of interest. Kosma et al. (2012) conducted a study on a similar compound, analyzing its molecular structure and intermolecular interactions, which is crucial for understanding the biological function of such molecules (Kosma, Selzer, & Mereiter, 2012).
Antifungal Activities
The antifungal properties of these compounds are also notable. Mohamed et al. (2010) synthesized quinazolinone derivatives and evaluated their antifungal activities, demonstrating the broad spectrum of biological activities these compounds possess (Mohamed et al., 2010).
Green Chemistry Principles
In addition to their biological applications, the synthesis methods of these compounds are also aligned with green chemistry principles. Horishny and Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, including water as the optimal reaction medium, demonstrating an eco-friendly approach (Horishny & Matiychuk, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-[3-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-14-7-1-11(2-8-14)9-19-15(20)10-23-16(19)12-3-5-13(6-4-12)17(21)22/h1-8,16H,9-10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSWEQCXFBJTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)
propylamine](/img/structure/B1407076.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)



